molecular formula C15H18N6O6S B2669382 2-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide oxalate CAS No. 1351659-37-4

2-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide oxalate

Cat. No. B2669382
CAS RN: 1351659-37-4
M. Wt: 410.41
InChI Key: XXDMZGOSMHDDEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide oxalate is a useful research compound. Its molecular formula is C15H18N6O6S and its molecular weight is 410.41. The purity is usually 95%.
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Scientific Research Applications

Antibacterial Activity

Several studies have indicated the potential antibacterial activity of compounds related to 2-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide oxalate. For instance, the synthesis and evaluation of certain 1,3,4-oxadiazole and azetidine derivatives demonstrated notable antibacterial properties against various strains of bacteria (Patel et al., 2014). Similarly, other studies have synthesized and tested different oxadiazole derivatives for their antibacterial effectiveness, often yielding promising results (Virk et al., 2023).

Neurogenic Potential

Compounds containing oxadiazole structures have shown potential in promoting neurogenesis. A study on melatonin-based compounds, where the acetamido group was replaced with oxadiazoles, found that some of these compounds significantly promoted the differentiation of rat neural stem cells into neuronal phenotypes (de la Fuente Revenga et al., 2015). This suggests the potential application of similar structures in neurogenesis and neural repair.

Anticancer Activity

Compounds related to this compound have been investigated for their anticancer properties. For example, certain imidazothiadiazole analogs have been synthesized and tested for their efficacy against different cancer cell lines, showing promising cytotoxic results (Abu-Melha, 2021). Additionally, other studies involving derivatives of oxadiazole, thiadiazole, and triazole have assessed their anticancer effects, particularly targeting matrix metalloproteinases (MMPs), which play a crucial role in tumor progression (Özdemir et al., 2017).

Enzyme Inhibition and Antioxidant Properties

The derivatives of compounds like this compound have been explored for their enzyme inhibition capabilities. For instance, a study synthesizing bi-heterocycles demonstrated significant enzyme inhibition, suggesting potential as anti-diabetic agents (Abbasi et al., 2020). Additionally, new derivatives have been synthesized with a focus on their antioxidant capabilities, further expanding the potential applications of these compounds (Al-Haidari & Al-Tamimi, 2021).

properties

IUPAC Name

2-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N6O2S.C2H2O4/c1-7-16-17-13(22-7)14-10(20)6-19-4-9(5-19)12-15-11(18-21-12)8-2-3-8;3-1(4)2(5)6/h8-9H,2-6H2,1H3,(H,14,17,20);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXDMZGOSMHDDEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)CN2CC(C2)C3=NC(=NO3)C4CC4.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N6O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.